molecular formula C10H10N2O2 B8624270 1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone CAS No. 1256789-56-6

1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

Cat. No. B8624270
CAS RN: 1256789-56-6
M. Wt: 190.20 g/mol
InChI Key: GKBIUWUFZYBZRI-UHFFFAOYSA-N
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Description

1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1256789-56-6

Product Name

1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)8-5-11-10-7(8)3-4-9(12-10)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

GKBIUWUFZYBZRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (1.37 g, 10.3 mmol) in CH2Cl2 (40 mL) was added 6-methoxy-7-azaindole (315 mg, 2.07 mmol) and the mixture was stirred at RT for 30 min under nitrogen. Acetyl chloride (736 μL, 10.3 mmol) was added dropwise and the resulting mixture stirred at RT overnight. MeOH (8 mL) was added cautiously to quench the reaction and the solvents were removed under vacuum. The residue was purified by flash column chromatography on silica gel (CH2Cl2 to CH2Cl2/MeOH 93-7) and by preparative HPLC (Waters Sunfire C18-ODB, 5 μm, 30×100 mm, 5% to 100% CH3CN in H2O in 25 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min) to give after neutralization (aqueous saturated NaHCO3) and extraction (CH2Cl2) of the purified fractions the desired compound TLC, Rf (CH2Cl2/MeOH 9:1)=0.55; MS (UPLC/MS): 191.2 [M+H]+, 189.1 [M−H]−, 379.2 [2M−H]−; tR (HPLC conditions f): 1.45 min. 1H-NMR (400 MHz, DMSO): δ (ppm): 8.35 (d, 1H), 8.29 (s, 1H), 6.75 (d, 1H), 5.04 (s, 2H), 3.89 (s, 3H), 2.44 (s, 3H).
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
736 μL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four

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